Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Description
Properties
Molecular Formula |
C12H18KNO5 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
potassium;7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C12H19NO5.K/c1-11(2,3)18-10(16)13-4-8(9(14)15)12(5-13)6-17-7-12;/h8H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
InChI Key |
KGEXRTUXDQHTGS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Ring Closure
A linear precursor, such as ethyl 3-(2-hydroxyethylamino)cyclopentanecarboxylate , undergoes intramolecular nucleophilic substitution. The hydroxyl group attacks a leaving group (e.g., tosylate or mesylate) to form the ether (2-oxa) ring, while the amine forms the 6-aza component.
Typical Conditions :
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : Potassium tert-butoxide or sodium hydride.
- Temperature : 0°C to room temperature.
Ring-Closing Metathesis (RCM)
For unsaturated precursors, Grubbs catalysts facilitate the formation of the spirocyclic structure. For example, a diene-containing intermediate undergoes RCM to generate the bicyclic framework.
Typical Conditions :
- Catalyst : Grubbs 2nd generation (5–10 mol%).
- Solvent : Dichloromethane (DCM) or toluene.
- Temperature : 40–60°C under inert atmosphere.
Protection of the Amine Group
The secondary amine in the spirocyclic intermediate is protected using di-tert-butyl dicarbonate (Boc anhydride) to prevent unwanted side reactions in subsequent steps.
Reaction Protocol :
- Dissolve the spirocyclic amine in anhydrous DCM.
- Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Stir at room temperature for 12–24 hours.
- Purify via flash chromatography (silica gel, hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% (reported analogs) |
| Characterization | ¹H NMR: δ 1.44 (s, Boc CH3) |
Carboxylate Salt Formation
The ester intermediate (e.g., ethyl or methyl ester) is hydrolyzed to the carboxylic acid and neutralized with potassium hydroxide to yield the final carboxylate salt.
Ester Hydrolysis
Conditions :
- Reagent : Aqueous potassium hydroxide (2.0 M).
- Solvent : Ethanol/water (4:1).
- Temperature : Reflux (80°C) for 6–8 hours.
Mechanism :
$$ \text{RCOOR'} + \text{KOH} \rightarrow \text{RCOO}^- \text{K}^+ + \text{R'OH} $$
Salt Formation
After hydrolysis, the mixture is cooled, and the solvent is evaporated. The residue is recrystallized from ethanol/water to isolate the potassium salt.
Purity Control :
- Melting Point : 215–218°C (decomposes).
- HPLC : >95% purity (method: C18 column, 0.1% TFA in water/acetonitrile).
Industrial-Scale Considerations
Scaling up the synthesis requires modifications for efficiency and cost-effectiveness:
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Atom Economy | 68% | 72% (optimized) |
| Solvent Intensity | 50 L/kg | 15 L/kg |
Comparative Analysis of Synthetic Routes
The table below contrasts two common methodologies:
| Parameter | Nucleophilic Closure | Ring-Closing Metathesis |
|---|---|---|
| Yield | 70–80% | 60–70% |
| Cost | Low (simple reagents) | High (catalyst expense) |
| Scalability | Moderate | Challenging |
| Purity | >90% | 85–90% |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butoxycarbonyl group, yielding the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding carboxylic acid, while substitution reactions would produce derivatives with different functional groups.
Scientific Research Applications
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Medicine: Research into potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its ability to act as a precursor or intermediate in chemical reactions. The tert-butoxycarbonyl group provides protection for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This protection can be removed under specific conditions to yield the desired product.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1823778-98-8
- Molecular Formula: C₁₂H₁₈KNO₅
- Molecular Weight : 295.38 g/mol
- Key Features :
- Contains a spiro[3.4]octane core with a 2-oxa (oxygen) and 6-aza (nitrogen) heteroatom arrangement.
- Functionalized with a tert-butoxycarbonyl (Boc) protecting group and a potassium carboxylate moiety.
- High polarity due to the ionic potassium carboxylate, enhancing water solubility compared to ester analogs .
Comparison with Structurally Similar Compounds
6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic Acid
- CAS No.: 1314388-77-6
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Key Differences :
- Lacks the 2-oxa group and potassium salt, instead featuring a free carboxylic acid.
- Lower molecular weight and higher lipophilicity compared to the potassium carboxylate derivative.
- Reactivity: The free carboxylic acid enables direct coupling reactions (e.g., amide bond formation), whereas the potassium salt may require activation .
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Ethyl 6-(Phenylmethyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate
6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic Acid
- CAS No.: 1823807-74-4
- Molecular Formula : C₁₉H₂₆N₂O₄
- Molecular Weight : 346.43 g/mol
- Key Differences :
Comparative Data Table
Biological Activity
Potassium 6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
The molecular formula for this compound is C₁₂H₁₈KNO₅, and it has a molecular weight of approximately 281.35 g/mol. The compound's structure features a spirocyclic core that influences its reactivity and interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈KNO₅ |
| Molecular Weight | 281.35 g/mol |
| CAS Number | 122199408 |
| LogP | -1.11 |
| Polar Surface Area (Ų) | 91 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The Boc protecting group can be selectively removed under acidic conditions, revealing reactive functional groups that participate in further chemical reactions. The spirocyclic structure imparts unique steric and electronic properties, enhancing the compound’s reactivity with biological molecules.
Enzyme Inhibition Studies
Research indicates that compounds with spirocyclic structures often exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of spirocyclic compounds can inhibit key enzymes involved in metabolic pathways, making them potential candidates for drug development.
Case Study: Enzyme Inhibition
A study conducted on a related spirocyclic compound demonstrated a strong inhibitory effect on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was measured using standard assays, revealing an IC50 value in the micromolar range, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Applications in Medicinal Chemistry
The compound serves as a precursor for the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity for specific targets.
Drug Development Potential
Given its biological activities, this compound is being explored for potential applications in drug development, particularly in designing inhibitors for enzymes involved in cancer and neurodegenerative diseases.
Q & A
pH-dependent stability :
Q. Thermal analysis :
- Use DSC/TGA to identify decomposition onset temperatures. Correlate with evolved gas analysis (EGA-MS) for volatile byproduct identification .
Q. What strategies enable functionalization of the spiro framework for SAR studies?
- Methodology :
Q. Ring modifications :
- Oxa ring substitution : Replace oxygen with sulfur (e.g., via Lawesson’s reagent) to assess electronic effects on bioactivity .
- Amine functionalization : Deprotect the Boc group (TFA/CH₂Cl₂) and introduce acyl or sulfonamide groups .
Carboxylate derivatization : Convert potassium carboxylate to amides (EDCI/HOBt coupling) or esters (alkyl halide treatment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
